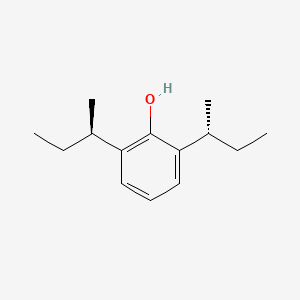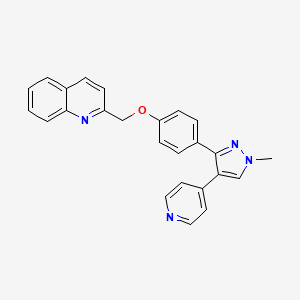
Phanquinona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La fanquinona tiene varias aplicaciones de investigación científica. Se utiliza como reactivo pre-cromatográfico para el análisis cromatográfico líquido de aminoácidos . En biología y medicina, la fanquinona ha sido investigada por sus actividades antiprotozoarias y bactericidas . También se ha estudiado su posible uso en el tratamiento de la disentería amebiana y la disentería bacilar . Además, la fanquinona se utiliza en la síntesis de otros compuestos orgánicos y como reactivo de etiquetado en química analítica .
Mecanismo De Acción
El mecanismo de acción de la fanquinona implica su interacción con moléculas biológicas. Como quinona, puede sufrir un ciclo redox, generando especies reactivas de oxígeno que pueden dañar los componentes celulares . Las actividades antiprotozoarias y bactericidas de la fanquinona se atribuyen a su capacidad para interferir con los procesos metabólicos de los microorganismos . Los objetivos moleculares y vías específicos involucrados en su mecanismo de acción todavía están bajo investigación .
Análisis Bioquímico
Biochemical Properties
Phanquinone plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. It reacts with primary amino groups to form stable adducts, which can then be separated and analyzed using liquid chromatography . This interaction is crucial for the accurate determination of amino acids in various samples, including pharmaceutical formulations . Phanquinone’s ability to form stable adducts with amino acids makes it a valuable tool in biochemical analysis.
Cellular Effects
Phanquinone has been shown to affect various types of cells and cellular processes. It exhibits inhibitory effects on certain protozoa, such as Entamoeba histolytica, and has been used to treat amoebiasis . Additionally, phanquinone has been reported to inhibit the growth of certain bacteria, including Gram-negative rods . These effects suggest that phanquinone can influence cell function by disrupting cellular processes in these microorganisms.
Molecular Mechanism
The molecular mechanism of phanquinone involves its interaction with primary amino groups in biomolecules. By forming stable adducts with amino acids, phanquinone facilitates their separation and analysis using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phanquinone can change over time. The stability of phanquinone and its degradation products can influence its effectiveness as a derivatization reagent. Studies have shown that phanquinone is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that phanquinone can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of phanquinone vary with different dosages in animal models. At lower doses, phanquinone has been shown to effectively inhibit the growth of protozoa and bacteria without causing significant toxicity . At higher doses, phanquinone can cause adverse effects, including gastrointestinal discomfort and black urine . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Phanquinone is involved in metabolic pathways related to amino acid derivatization. It interacts with primary amino groups to form stable adducts, which can then be analyzed using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples. Additionally, phanquinone’s inhibitory effects on protozoa and bacteria suggest that it may interfere with essential metabolic processes in these microorganisms .
Transport and Distribution
Phanquinone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of phanquinone within specific cellular compartments . Understanding the transport and distribution of phanquinone is crucial for optimizing its use in biochemical analysis and therapeutic applications.
Subcellular Localization
The subcellular localization of phanquinone can affect its activity and function. Phanquinone may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how phanquinone exerts its effects at the cellular level and for optimizing its use in biochemical analysis.
Métodos De Preparación
La fanquinona se puede sintetizar mediante la oxidación de 4,7-fenantrolina. La ruta sintética típica implica el uso de agentes oxidantes como ácido nítrico o permanganato de potasio en condiciones controladas . Los métodos de producción industrial a menudo implican la nitración, reducción e hidrólisis de o-acetamido anisol para producir sulfato de 2,5-diaminoanisol, que luego se calienta con glicerina y ácido sulfúrico concentrado en presencia de yodo y yoduro de potasio para obtener 6-metoxi-4,7-fenantrolina. Este intermedio se oxida aún más para producir fanquinona .
Análisis De Reacciones Químicas
La fanquinona experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Reacciona con grupos amino primarios para formar aductos, que se pueden analizar mediante cromatografía líquida . Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, permanganato de potasio y yodo. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
. Compuestos similares incluyen benzoquinona, naftoquinona y antraquinona. En comparación con estos compuestos, la fanquinona es única debido a su estructura específica y la presencia de átomos de nitrógeno en su anillo aromático . Esta diferencia estructural contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
IUPAC Name |
4,7-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPADTBFADIFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046112 | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-12-8 | |
| Record name | 4,7-Phenanthroline-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phanquinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phanquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phanquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHANQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)






![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)
